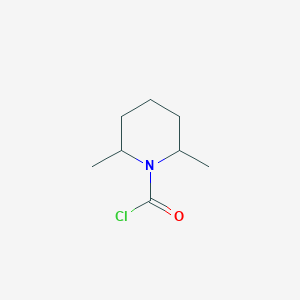

2,6-Dimethylpiperidine-1-carbonyl chloride

Übersicht

Beschreibung

2,6-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 54486-12-3 . Its IUPAC name is 2,6-dimethyl-1-piperidinecarbonyl chloride . The molecular weight of this compound is 175.66 .

Molecular Structure Analysis

The InChI code for 2,6-Dimethylpiperidine-1-carbonyl chloride is 1S/C8H14ClNO/c1-6-4-3-5-7 (2)10 (6)8 (9)11/h6-7H,3-5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen

Thermochemistry and Stability

- Stability and Conformational Behavior: The thermochemistry of various methylpiperidines, including 2,6-dimethylpiperidine, has been studied to understand their stability and conformational behavior. The enthalpies of formation in both liquid and gaseous states were determined, contributing to the understanding of the influence of methyl groups on the piperidine ring stability (Ribeiro da Silva et al., 2006).

Complexation and Intermolecular Interactions

- Hydrogen Bonding Interactions: Research on 2,6-bis(acylamino)pyridines complexing with compounds like dipyridin-2-ylamine and 4,4-dimethylpiperidine-2,6-dione highlights the role of intermolecular hydrogen bonds in these interactions. The size of the acyl substituent significantly affects association, showcasing the importance of structural elements in molecular interactions (Ośmiałowski et al., 2010).

Electrocatalysis

- CO2 Reduction Catalysis: An iron(III) chloride compound study, involving a 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine derivative, demonstrates its capability in electrocatalytic reduction of CO2 to formate. This research contributes to the understanding of using such complexes in catalytic processes, including CO2 reduction mechanisms (Nichols et al., 2018).

Organometallic Chemistry

- Transition Metal Coordination Chemistry: Studies involving 2,6-dimethylpiperidine derivatives in the context of organometallic chemistry, such as metalation with platinum or coordination with palladium and gold, provide insights into their role in forming complex organometallic structures. These studies contribute to the broader understanding of the chemistry of transition metals and their potential applications (Cave et al., 2000; Pazderski et al., 2010).

Medicinal Chemistry and Drug Design

- **Synthesis ofPharmaceutical Intermediates: The synthesis of chlorides of N-{2-[(1Z)-1-{[(2,6-dimethylphenyl)amino]carbonyl}-3-oxo-3-arylprop-1-en-1-yl)amino]ethyl}-N,N-dimethyl-1-oxoethanaminium demonstrates the use of 2,6-dimethylpiperidine derivatives in medicinal chemistry. These compounds have been investigated for their local anesthetic properties, highlighting the potential for developing new pharmaceuticals (Чернов et al., 2014).

Material Science

- Boron Compounds and Macrocycles: The reaction of 2,6-dimethanolpyridine with arylboronic acids leading to the formation of macrocyclic compounds and monomeric boron compounds demonstrates the applicability of 2,6-dimethylpiperidine derivatives in material science. This research contributes to the understanding of new materials and their potential applications in various fields (Vargas et al., 2005).

Catalysis and Chemical Reactions

- CO Photorelease in Carbonyl-triruthenium Clusters: The study of oxo-centered carbonyl-triruthenium complexes, including those with 2,6-dimethylpyrazine, provides insights into CO photorelease mechanisms. This research is crucial in the field of catalysis and can contribute to the development of new catalytic processes (Moreira et al., 2016).

Photophysics and Color Chemistry

- Complex Multistate of Species in Anthocyanins: Research on compounds such as (E)-6-(dimethylamino)-4-(4-(dimethylamino)-2-hydroxybenzylidene)-1,2,3,4-tetrahydroxanthylium chloride, which exhibit a complex multistate of species similar to anthocyanins, demonstrates the significance of 2,6-dimethylpiperidine derivatives in understanding the photophysics and color chemistry. This research contributes to the field of natural dyes and pigments (Alejo-Armijo et al., 2018)

Safety And Hazards

Zukünftige Richtungen

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2,6-Dimethylpiperidine-1-carbonyl chloride, is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2,6-dimethylpiperidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-6-4-3-5-7(2)10(6)8(9)11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPVMXGJULJMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597807 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylpiperidine-1-carbonyl chloride | |

CAS RN |

54486-12-3 | |

| Record name | 2,6-Dimethylpiperidine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[3-(4-Chloro-phenyl)-1H-pyrazol-4-yl]-methylamine](/img/structure/B1357329.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)